molecular formula C11H15ClO3 B135817 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) CAS No. 137180-64-4

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)

Cat. No. B135817
M. Wt: 230.69 g/mol
InChI Key: PKSKXRXSHMEHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI), also known as OSDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. OSDC is a spiroketone, which means it contains a unique structural motif that has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, which may explain its antibacterial activity. 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression, which may explain its anticancer activity.

Biochemical And Physiological Effects

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of gene expression. It has also been found to exhibit low toxicity in vitro, making it a potential candidate for further drug development.

Advantages And Limitations For Lab Experiments

One advantage of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is its broad-spectrum activity against bacterial and fungal strains, which makes it a potential candidate for the development of new antibiotics. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI), including the optimization of its synthesis method to improve yield and purity, the elucidation of its mechanism of action, and the development of new derivatives with improved activity and selectivity. In addition, further studies are needed to evaluate the safety and efficacy of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) in vivo and to explore its potential applications in drug discovery and development.

Synthesis Methods

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with an aldehyde followed by a Michael addition reaction with a chloroacetyl chloride. The final product is obtained through a spirocyclization reaction using a Lewis acid catalyst. The yield of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and choice of solvent.

Scientific Research Applications

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

137180-64-4

Product Name

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

4-(2-chloroacetyl)-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H15ClO3/c12-7-9(13)8-6-10(14)15-11(8)4-2-1-3-5-11/h8H,1-7H2

InChI Key

PKSKXRXSHMEHSH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)CCl

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)CCl

synonyms

1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.